molecular formula C8H8N2O2 B12863732 4-Methoxy-3-methylisoxazolo[5,4-b]pyridine

4-Methoxy-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B12863732
M. Wt: 164.16 g/mol
InChI Key: SQAJNTOMECRMCR-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 3-position of the isoxazole ring, fused to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with a suitable pyridine derivative under specific conditions. For instance, the reaction of 3-methylisoxazole with 4-methoxypyridine-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogen replacing the methoxy group.

    Substitution: Substituted derivatives with various nucleophiles replacing the methoxy group.

Scientific Research Applications

4-Methoxy-3-methylisoxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylisoxazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazolo[4,5-b]pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxyisoxazolo[5,4-b]pyridine: Lacks the methyl group, which may influence its chemical properties.

Uniqueness

4-Methoxy-3-methylisoxazolo[5,4-b]pyridine is unique due to the presence of both methoxy and methyl groups, which can significantly impact its chemical reactivity and potential biological activities. This dual substitution pattern may enhance its interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-methoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C8H8N2O2/c1-5-7-6(11-2)3-4-9-8(7)12-10-5/h3-4H,1-2H3

InChI Key

SQAJNTOMECRMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC=CC(=C12)OC

Origin of Product

United States

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